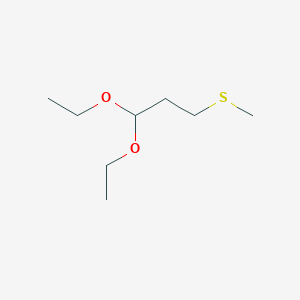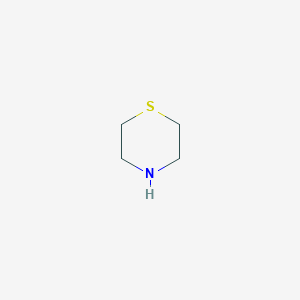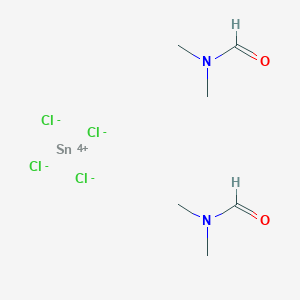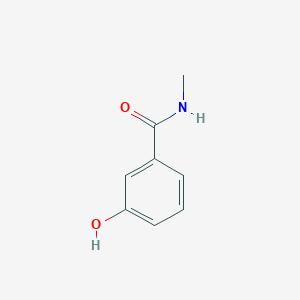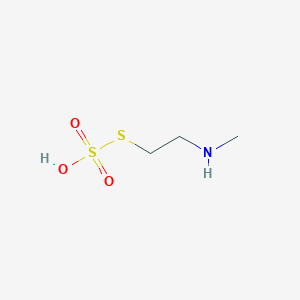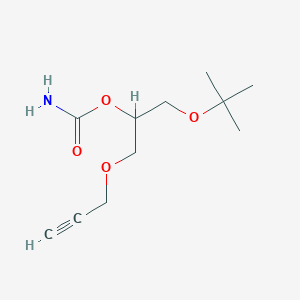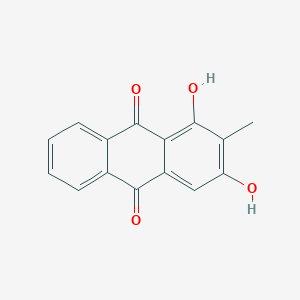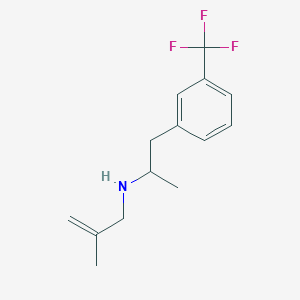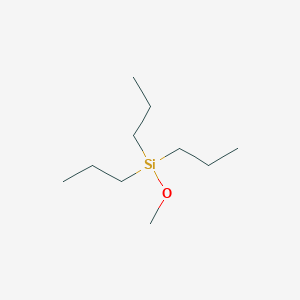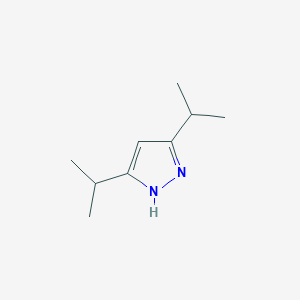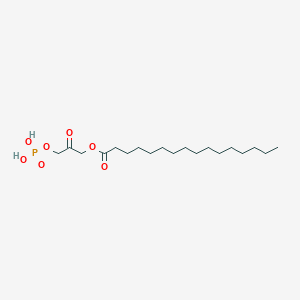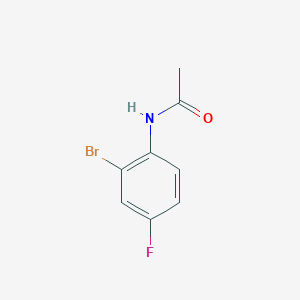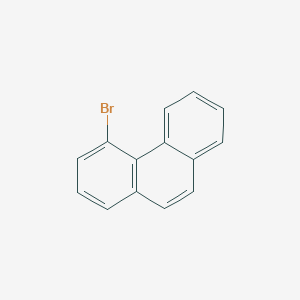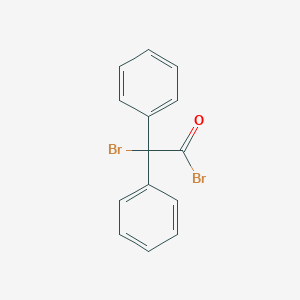
2-Bromo-2,2-diphenylacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2,2-diphenylacetyl chloride is a chemical compound that is widely used in the field of organic chemistry. It is a colorless liquid that is highly reactive and is used as a reagent in various chemical reactions. This compound is also known as benzilic acid chloride and is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of 2-Bromo-2,2-diphenylacetyl chloride involves the formation of an acyl chloride intermediate. This intermediate is highly reactive and can undergo various reactions such as nucleophilic substitution and addition reactions.
Effets Biochimiques Et Physiologiques
There is limited research available on the biochemical and physiological effects of 2-Bromo-2,2-diphenylacetyl chloride. However, it has been reported to have antimicrobial and antifungal properties. It is also known to inhibit the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Bromo-2,2-diphenylacetyl chloride in lab experiments include its high reactivity and versatility in various chemical reactions. However, it also has certain limitations such as its highly corrosive nature and the production of toxic hydrogen chloride gas during its synthesis.
Orientations Futures
There are various future directions that can be explored in the field of 2-Bromo-2,2-diphenylacetyl chloride research. Some of these directions include the development of new synthetic methods for the compound, exploration of its potential as an antimicrobial agent, and investigation of its potential as an anticancer agent.
In conclusion, 2-Bromo-2,2-diphenylacetyl chloride is a highly versatile compound that has various applications in the field of organic chemistry. Its reactivity and versatility make it a valuable reagent in various chemical reactions. Further research is required to explore its potential as an antimicrobial and anticancer agent.
Méthodes De Synthèse
The synthesis of 2-Bromo-2,2-diphenylacetyl chloride involves the reaction between benzilic acid and thionyl chloride. This reaction results in the formation of the desired compound along with the formation of hydrogen chloride gas as a byproduct. The reaction is carried out under reflux conditions and the product is purified by distillation.
Applications De Recherche Scientifique
2-Bromo-2,2-diphenylacetyl chloride has various applications in scientific research. It is commonly used as a reagent in the synthesis of various organic compounds such as benzilic acid derivatives and chalcones. It is also used in the preparation of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
17397-37-4 |
|---|---|
Nom du produit |
2-Bromo-2,2-diphenylacetyl chloride |
Formule moléculaire |
C14H10Br2O |
Poids moléculaire |
354.04 g/mol |
Nom IUPAC |
2-bromo-2,2-diphenylacetyl bromide |
InChI |
InChI=1S/C14H10Br2O/c15-13(17)14(16,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
ZFQFBVWNRNLAFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)Br)Br |
Autres numéros CAS |
17397-37-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



